molecular formula C5H7ClN4 B1594950 6-Chloro-n4-methylpyrimidine-2,4-diamine CAS No. 1005-37-4

6-Chloro-n4-methylpyrimidine-2,4-diamine

Cat. No. B1594950
M. Wt: 158.59 g/mol
InChI Key: CXWJDRREGHIEMH-UHFFFAOYSA-N
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Patent
US05772990

Procedure details

10 g of 2-amino-4,6-dichloropyrimidine are suspended in 100 ml of ethanol. 11.80 g of methylamine are added as a 40% solution in water. The reaction mixture is refluxed for 3 hours. After it has returned to room temperature, 4 g of potassium hydroxide in solution in 40 ml of ethanol are added. After being stirred for half an hour the reaction mixture is filtered on paper. It is evaporated to dryness. The precipitate obtained is taken up in 25 ml of water, filtered off on sintered glass, rinsed with 25 ml of water and then dried in vacuum and over phosphorus pentoxide. 8.50 g of 2-amino-4-methylamino-6-chloropyrimidine are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH3:10][NH2:11].[OH-].[K+]>C(O)C.O>[NH2:1][C:2]1[N:3]=[C:4]([NH:11][CH3:10])[CH:5]=[C:6]([Cl:8])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
CN
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for half an hour the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
has returned to room temperature
FILTRATION
Type
FILTRATION
Details
is filtered on paper
CUSTOM
Type
CUSTOM
Details
It is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
filtered off on sintered glass
WASH
Type
WASH
Details
rinsed with 25 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuum and over phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=CC(=N1)NC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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